molecular formula C14H9N3O2 B11862877 2-(3-Nitrophenyl)quinazoline

2-(3-Nitrophenyl)quinazoline

Cat. No.: B11862877
M. Wt: 251.24 g/mol
InChI Key: GDPBFVVLLZTDIZ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction forms an intermediate Schiff base, which undergoes cyclization to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Cyclization: Dehydrating agents like polyphosphoric acid.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)quinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Nitrophenyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)quinazoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity. The quinazoline core can inhibit enzymes or receptors involved in critical cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-(4-Nitrophenyl)quinazoline: Similar structure but with the nitro group at the 4-position, leading to variations in chemical behavior and applications.

Uniqueness

2-(3-Nitrophenyl)quinazoline is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can enhance its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .

Properties

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

2-(3-nitrophenyl)quinazoline

InChI

InChI=1S/C14H9N3O2/c18-17(19)12-6-3-5-10(8-12)14-15-9-11-4-1-2-7-13(11)16-14/h1-9H

InChI Key

GDPBFVVLLZTDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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